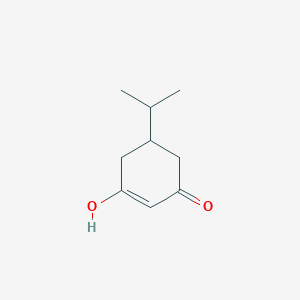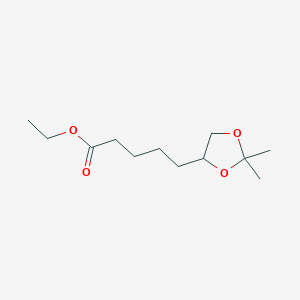
Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate typically involves the reaction of ethyl 5-bromopentanoate with 2,2-dimethyl-1,3-dioxolane-4-methanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atom is replaced by the dioxolane moiety. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of (S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where the ring can be opened or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to open the dioxolane ring under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxolane derivatives.
Applications De Recherche Scientifique
(S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate exerts its effects depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate that can undergo various transformations. The dioxolane ring provides stability and reactivity, allowing for selective modifications. The ester group can be hydrolyzed to form carboxylic acids, which can further participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate: The enantiomer of the compound with similar properties but different stereochemistry.
2,2-Dimethyl-1,3-dioxolane-4-methanol: A precursor used in the synthesis of the target compound.
Ethyl 5-bromopentanoate: Another precursor used in the synthetic route.
Uniqueness
(S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate is unique due to its specific stereochemistry and the presence of the dioxolane ring, which imparts distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and industrial chemicals.
Propriétés
IUPAC Name |
ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-4-14-11(13)8-6-5-7-10-9-15-12(2,3)16-10/h10H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHASROAESAUCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC1COC(O1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCCCC1COC(O1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate](/img/structure/B12507248.png)
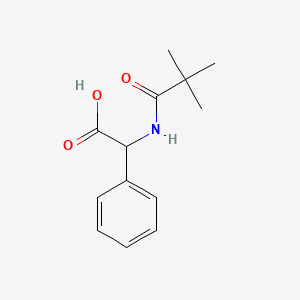
![4-[3-(3,5-Ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B12507272.png)

![2-[1-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-1-methylethyl]pyridine](/img/structure/B12507283.png)

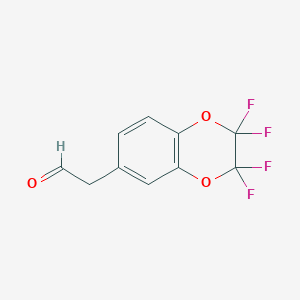
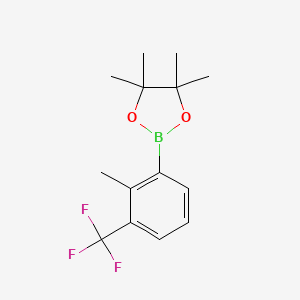
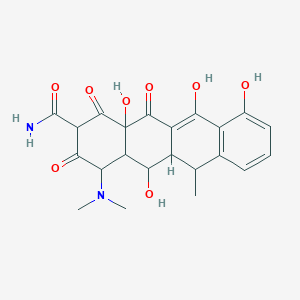
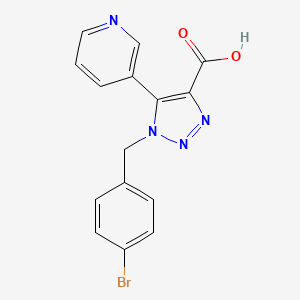
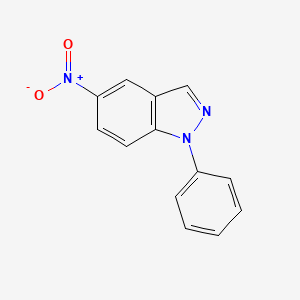
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12507315.png)
